molecular formula C24H18ClN3O3S B2723264 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 681266-69-3

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2723264
CAS No.: 681266-69-3
M. Wt: 463.94
InChI Key: YBLIXVTXHDASMH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a thieno[3,4-c]pyrazole core, a biphenyl group, and a carboxamide group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often synthesized to study their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole core suggests that this compound may have interesting electronic properties, as heterocyclic compounds often do .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thieno[3,4-c]pyrazole core and the carboxamide group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could influence its solubility in water, while the biphenyl group could influence its stability .

Scientific Research Applications

Synthesis and Crystal Structure

Research has focused on synthesizing various thiophene and pyrazole derivatives, offering insights into their crystal structures and molecular interactions. For example, the synthesis of pyrazole-thiophene-based amide derivatives showcases the diversity of methodologies in creating these compounds. Structural analysis through single crystal X-ray diffraction studies provides detailed information on their crystalline form, contributing to the understanding of their physical properties and potential applications in material science and pharmaceuticals (Kanwal et al., 2022).

Antimicrobial and Anticancer Activities

Several studies have been conducted to evaluate the antimicrobial and anticancer activities of thiophene and pyrazole derivatives. These investigations reveal the potential of such compounds in developing new therapeutic agents. For instance, the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their subsequent testing against various bacterial and fungal strains demonstrate significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial drugs (Sowmya et al., 2018).

Computational Design and Molecular Modeling

Computational studies on these compounds help in understanding their electronic structure, reactivity, and interaction with biological targets. For example, DFT calculations and molecular modeling have been utilized to explore the electronic structures of synthesized compounds, predicting their reactivity and stability. Such studies are crucial for the rational design of compounds with desired properties, including potential drug candidates (Kanwal et al., 2022).

Novel Synthesis Routes and Derivatives

Innovative synthetic routes have been developed for creating novel thiophene and pyrazole derivatives, highlighting the versatility and adaptability of these compounds in chemical synthesis. These methods facilitate the exploration of new chemical spaces, leading to compounds with potentially unique physical, chemical, or biological properties (Ahmed et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The exact mode of action of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide It’s worth noting that similar compounds, such as pyrazoline derivatives, have been shown to inhibit the activity of ache, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

The biochemical pathways affected by N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect different cellular components .

Result of Action

The molecular and cellular effects of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide Similar compounds have been associated with a reduction in ache activity, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as studies on its physical and chemical properties. Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S/c25-19-10-12-20(13-11-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLIXVTXHDASMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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